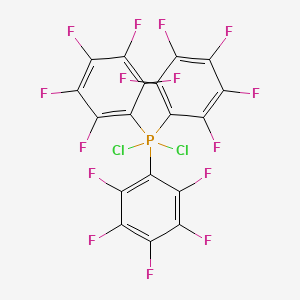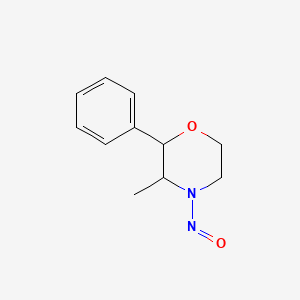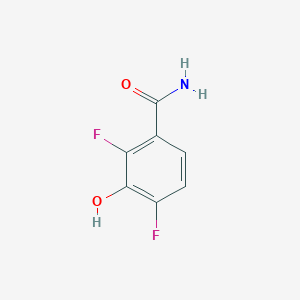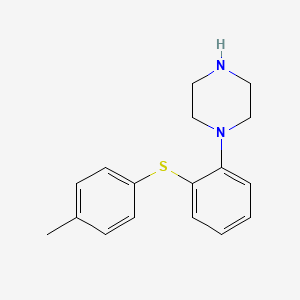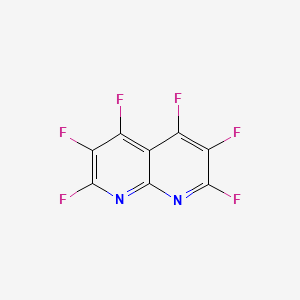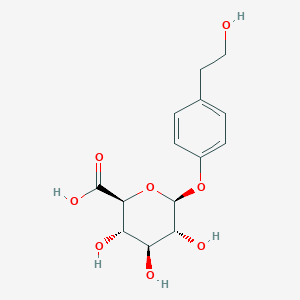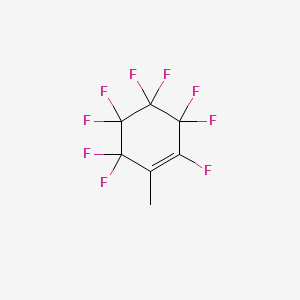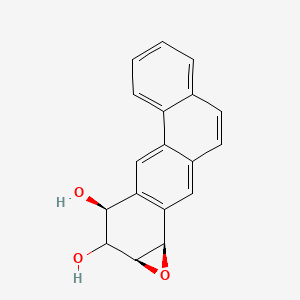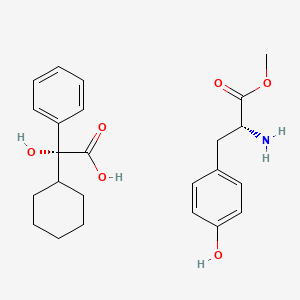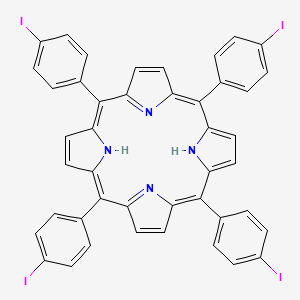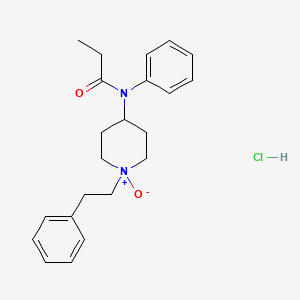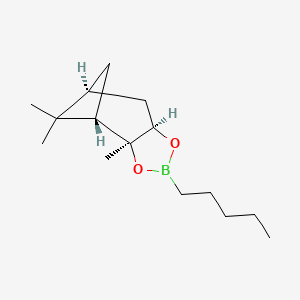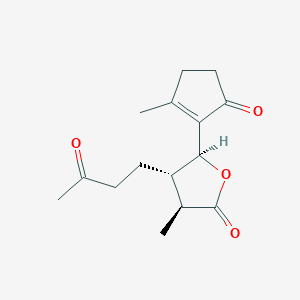
3-Deoxy-11,13-dihydroisosecotanapartholide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis and purification processes. These methods are designed to produce the compound in bulk quantities while maintaining high purity levels. Techniques such as biosynthesis, purification, and characterization are commonly employed.
化学反応の分析
Types of Reactions
3-Deoxy-11,13-dihydroisosecotanapartholide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups.
科学的研究の応用
3-Deoxy-11,13-dihydroisosecotanapartholide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-Deoxy-11,13-dihydroisosecotanapartholide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Deoxy-11,13-dihydroisosecotanapartholide include other sesquiterpenoids with similar structural features and biological activities. Examples include:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anti-inflammatory and anticancer activities .
Uniqueness
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(3S,4S,5S)-3-methyl-5-(2-methyl-5-oxocyclopenten-1-yl)-4-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-7-12(17)13(8)14-11(6-5-9(2)16)10(3)15(18)19-14/h10-11,14H,4-7H2,1-3H3/t10-,11-,14-/m0/s1 |
InChIキー |
PDSCDNUFADIZFU-MJVIPROJSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H](OC1=O)C2=C(CCC2=O)C)CCC(=O)C |
正規SMILES |
CC1C(C(OC1=O)C2=C(CCC2=O)C)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


